molecular formula C11H20N4O4S2 B2476659 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1796961-25-5

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2476659
CAS RN: 1796961-25-5
M. Wt: 336.43
InChI Key: AXRWCLGPMVCYMM-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. In

Scientific Research Applications

Designing Selective Ligands for Complex Diseases

The N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds related to 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, is explored as a strategy for creating selective 5-HT7 receptor ligands or multifunctional agents. This approach is aimed at developing polypharmacological treatments for complex diseases. Selective compounds have been identified, demonstrating potential in vivo antidepressant-like and pro-cognitive properties, highlighting the therapeutic promise of N-alkylated arylsulfonamides for central nervous system (CNS) disorders (Canale et al., 2016).

Antimicrobial Applications

Research on derivatives of 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has led to the synthesis of compounds with notable antimicrobial activities. The focus is on synthesizing new heterocyclic compounds based on sulfonamido pyrazole that show potential as antibacterial agents against a range of microbial pathogens, indicating a promising area for developing new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).

Exploring CB1 Receptor Antagonism

Facile synthesis of biaryl pyrazole sulfonamide derivatives, closely related to 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, has been explored for investigating the CB1 receptor antagonism. This research provides insights into the modulation of the -CO group in the compound by the -SO(2) group in the aminopiperidine region, shedding light on the structure-activity relationships critical for CB1 receptor antagonism (Srivastava et al., 2008).

Inhibitors of Cyclooxygenase-2 (COX-2)

The synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, aiming at blocking cyclooxygenase-2 (COX-2) in vitro and in vivo, represents another significant area of research. This work has led to the identification of potent and selective COX-2 inhibitors, contributing to the development of drugs like celecoxib for treating conditions such as rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Advancements in Sulfonamide Hybrid Compounds

The sulfonamides, including compounds similar to 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, are recognized for their broad pharmacological activities. Recent advances in the design and development of two-component sulfonamide hybrids have been reviewed, focusing on their synthesis and biological activities. This area of research is pivotal for creating new therapeutic agents with enhanced efficacy and specificity for various diseases (Ghomashi et al., 2022).

properties

IUPAC Name

1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4S2/c1-14-9-11(8-12-14)21(18,19)13-7-10-3-5-15(6-4-10)20(2,16)17/h8-10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRWCLGPMVCYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

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